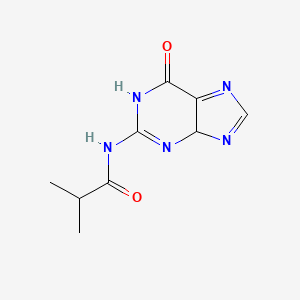![molecular formula C25H37N5 B12367100 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is a synthetic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring fused with an indole moiety, which is further substituted with a diethylaminomethyl group and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then functionalized with a diethylaminomethyl group. The pyrimidine ring is introduced through cyclization reactions involving suitable precursors.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole derivative is then alkylated with diethylaminomethyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Ring Formation: The final step involves the cyclization of the functionalized indole with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminomethyl group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrimidine or indole derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine would depend on its specific biological target. Generally, compounds with pyrimidine and indole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The diethylaminomethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- 2-Aminopyrimidine derivatives
Uniqueness
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and pyrimidine rings, along with the diethylaminomethyl group, provides a versatile scaffold for further functionalization and exploration in various research fields.
Eigenschaften
Molekularformel |
C25H37N5 |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
5-[2-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28) |
InChI-Schlüssel |
TXNZFTNXFGNVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
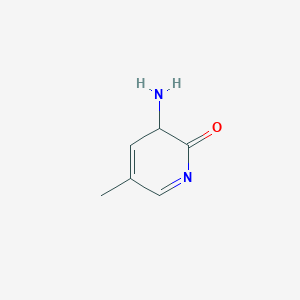

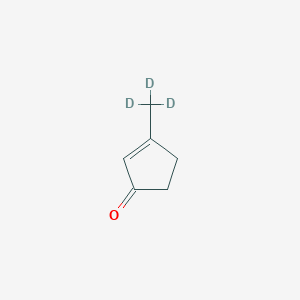
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
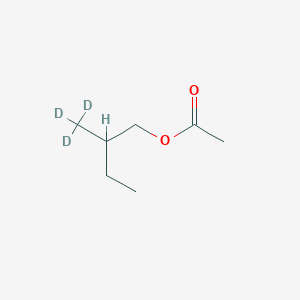
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)


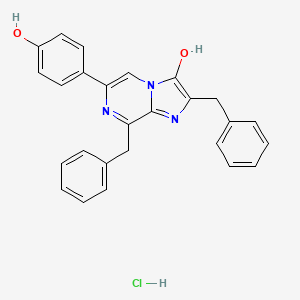
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
